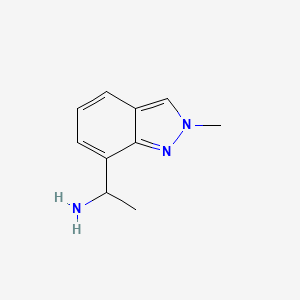![molecular formula C10H12FN5O10P2-2 B12080449 [5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(2’-fluoro-2’-deoxyadenylic acid) is a synthetic polymer that has garnered significant interest in the biomedical field. This compound is a modified nucleic acid where the hydrogen atom at the 2’ position of the ribose sugar is replaced with a fluorine atom. This modification imparts unique properties to the polymer, making it a valuable tool in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(2’-fluoro-2’-deoxyadenylic acid) is synthesized through the chemical transformation of 2’-deoxy-2’-fluoroadenosine to its 5’-diphosphate form. This intermediate is then polymerized using polynucleotide phosphorylase. The polymerization process proceeds smoothly, yielding the desired polymer with a yield of approximately 55% .
Industrial Production Methods
In an industrial setting, the production of poly(2’-fluoro-2’-deoxyadenylic acid) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to produce the polymer on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(2’-fluoro-2’-deoxyadenylic acid) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer, potentially altering its properties.
Substitution: The fluorine atom in the polymer can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of poly(2’-fluoro-2’-deoxyadenylic acid).
Wissenschaftliche Forschungsanwendungen
Poly(2’-fluoro-2’-deoxyadenylic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution in nucleic acids.
Biology: The polymer is employed in various biological assays to investigate its interactions with enzymes and other biomolecules.
Medicine: Poly(2’-fluoro-2’-deoxyadenylic acid) shows promise in targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of poly(2’-fluoro-2’-deoxyadenylic acid) involves its interaction with specific molecular targets. The fluorine substitution alters the polymer’s conformation, affecting its binding affinity to enzymes and other proteins. This can lead to the inhibition or activation of various biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Poly(2’-fluoro-2’-deoxyadenylic acid) can be compared to other similar compounds, such as:
Poly(2’-deoxyadenylic acid): Unlike poly(2’-fluoro-2’-deoxyadenylic acid), this polymer lacks the fluorine substitution, resulting in different chemical and biological properties.
Poly(2’-azido-2’-deoxyadenylic acid): This compound has an azido group instead of a fluorine atom, leading to distinct reactivity and applications.
Poly(2’-fluoro-2’-deoxyadenylic acid) stands out due to its unique fluorine substitution, which imparts enhanced stability and selectivity in various applications.
Eigenschaften
Molekularformel |
C10H12FN5O10P2-2 |
|---|---|
Molekulargewicht |
443.18 g/mol |
IUPAC-Name |
[5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/p-2 |
InChI-Schlüssel |
FWZDRSVQWVESFS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


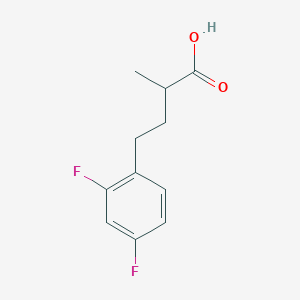
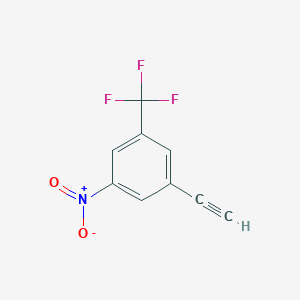

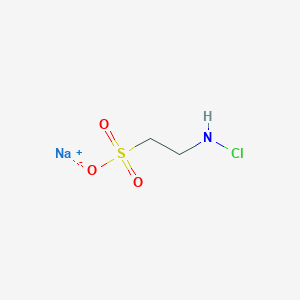
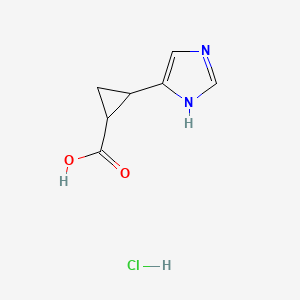
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)

![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
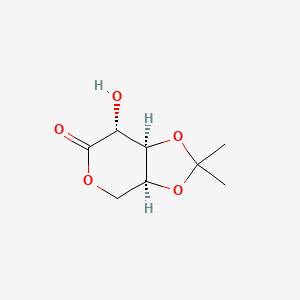
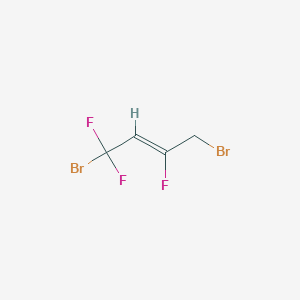

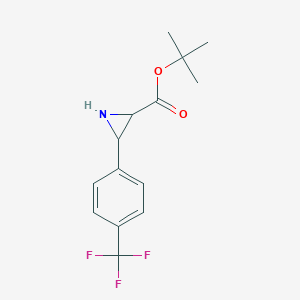
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
